4-[4-(Dimethylamino)phenyl]but-3-YN-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61899-20-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C12H15NO/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14/h6-9,14H,4,10H2,1-2H3 |
InChI Key |
IHOWLJXQRLIENZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Dimethylamino Phenyl but 3 Yn 1 Ol and Analogous Structures
Carbon-Carbon Triple Bond Formation Strategies
The creation of the alkyne functional group is a critical step in the synthesis of the target compound and its analogs. Several powerful reactions are employed to construct the C(sp)-C(sp) bond or to generate a terminal alkyne for further functionalization.
Sonogashira Cross-Coupling Reactions for Arylalkyne Synthesis
The Sonogashira coupling is a cornerstone reaction for the synthesis of arylalkynes. libretexts.orgsynarchive.com This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol, this strategy would typically involve the reaction of a 4-halo-N,N-dimethylaniline with but-3-yn-1-ol.
The catalytic cycle involves the oxidative addition of the arylpalladium(II) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the arylalkyne product. libretexts.org A variety of palladium sources, ligands, and bases can be employed, with modern protocols often enabling copper-free versions of the reaction. organic-chemistry.orgbeilstein-journals.org The reaction is highly efficient and tolerates a wide range of functional groups, including the dimethylamino moiety on the aromatic ring. beilstein-journals.org
| Catalyst / Precatalyst | Ligand | Base | Solvent | Key Feature |
| Pd(OAc)₂ | P(p-tol)₃ | DBU | THF | High efficiency for aryl bromides. beilstein-journals.org |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N / Piperidine | DMF / Toluene | Classic conditions, widely used. libretexts.org |
| Pd₂(dba)₃ | XPhos | TBAF | THF | Effective for decarboxylative coupling variants. beilstein-journals.org |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | K₂CO₃ | DMF / H₂O | Used for coupling with diaryliodonium salts. organic-chemistry.org |
Terminal Alkyne Formation via Bestmann-Ohira Reagent
The Bestmann-Ohira reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, provides a reliable method for converting aldehydes into terminal alkynes in a one-pot procedure. epa.govtcichemicals.com This reaction is a modification of the Seyferth-Gilbert homologation and is particularly useful for substrates that are sensitive to the strong bases used in other methods. santiago-lab.comorganic-chemistry.org
In the context of synthesizing analogs, an aromatic aldehyde such as 4-(dimethylamino)benzaldehyde (B131446) could be converted into 4-ethynyl-N,N-dimethylaniline. This terminal alkyne then becomes a key building block for subsequent coupling reactions. The transformation proceeds under mild conditions, typically using potassium carbonate as a base in methanol. epa.govresearchgate.net The reaction involves the in situ generation of dimethyl(diazomethyl)phosphonate anion, which reacts with the aldehyde to form an intermediate that eliminates nitrogen gas and rearranges to the terminal alkyne. santiago-lab.comorganic-chemistry.org
| Aldehyde Type | Reagent | Base | Solvent | Outcome |
| Aromatic Aldehydes | Bestmann-Ohira Reagent | K₂CO₃ | Methanol | Efficient conversion to terminal aryl alkynes. researchgate.net |
| Aliphatic Aldehydes | Bestmann-Ohira Reagent | K₂CO₃ | Methanol | Good to excellent yields for non-enolizable aldehydes. researchgate.net |
| Activated Alcohols | MnO₂ then Bestmann-Ohira Reagent | K₂CO₃ | Methanol | One-pot, two-step conversion to terminal alkynes. researchgate.netorganic-chemistry.org |
Diacetylene Zipper Reactions for Hydroxyalkyl Alkyne Derivatives
The "alkyne zipper" reaction is a powerful isomerization process where an internal alkyne migrates along a carbon chain to a terminal position. wikipedia.orgsynarchive.com This reaction is driven by the formation of a thermodynamically stable terminal acetylide anion and requires the use of a very strong base. wikipedia.org Common reagents include potassium 3-aminopropylamide (KAPA), which is prepared from potassium hydride and 1,3-diaminopropane. wikipedia.org
This methodology is particularly useful for synthesizing long-chain terminal alkynols. cdnsciencepub.com For instance, a synthetic route might produce an internal hydroxyalkyl alkyne, which can then be isomerized to the corresponding terminal alkynol. mdpi.comresearchgate.net The reaction proceeds through a series of deprotonation/reprotonation steps, effectively "walking" the triple bond along the chain until it reaches the terminus, where it is irreversibly deprotonated by the superbase. wikipedia.orgresearchgate.net Subsequent acidic workup provides the desired terminal alkyne. wikipedia.org This strategy offers a way to achieve remote functionalization and prepare key intermediates for further synthesis. mdpi.comsemanticscholar.org
Original TDAE Strategy for Butynol (B8639501) Derivatives
Tetrakis(dimethylamino)ethylene (TDAE) is a strong, neutral, two-electron reducing agent with a reducing power comparable to that of zinc metal. It is known for its ability to generate anionic species from organic halides and other precursors under mild conditions. acs.org In synthetic strategies, TDAE can be employed in reductive coupling reactions. For instance, it has been used to obtain epoxides from aldehydes and to facilitate the reductive coupling of α-bromoketones or esters to form 1,4-dicarbonyl compounds.
While not a mainstream method for alkyne synthesis, a strategy involving TDAE for butynol derivatives could be envisioned through the reductive coupling of appropriate precursors. For example, TDAE could mediate the coupling of a carbonyl compound with a suitable three-carbon fragment. Its primary role is as a powerful reductant, facilitating bond formation that might otherwise require harsher conditions. chemimpex.com
Introduction of the 4-(Dimethylamino)phenyl Moiety
Attaching the electron-rich 4-(dimethylamino)phenyl group to the alkyne backbone is a pivotal step that is typically achieved through modern cross-coupling chemistry.
Palladium-Catalyzed Aryl Coupling Approaches
Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for forming the aryl-alkyne bond necessary for this compound. The Sonogashira reaction, as detailed in section 2.1.1, is a prime example of this approach, directly coupling a terminal alkyne with a 4-halo-N,N-dimethylaniline. libretexts.orgorganic-chemistry.org
Beyond the classic Sonogashira protocol, other palladium-catalyzed methods can achieve this transformation. For example, the Negishi coupling involves the reaction of an organozinc reagent with an organic halide. acs.org In this context, an alkynylzinc reagent could be coupled with 4-iodo-N,N-dimethylaniline. These reactions are known for their high functional group tolerance and efficiency. The choice of catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high yields and turnover numbers. libretexts.orgacs.org Bulky and electron-rich ligands often enhance the rate of oxidative addition, which can be the rate-limiting step in the catalytic cycle. libretexts.org
| Coupling Reaction | Aryl Source | Alkyne Source | Key Catalyst Components |
| Sonogashira | 4-Halo-N,N-dimethylaniline | But-3-yn-1-ol | Pd(0) catalyst, Cu(I) cocatalyst (optional), Amine Base |
| Negishi | 4-Halo-N,N-dimethylaniline | Alkynylzinc reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |
| Stille | 4-Halo-N,N-dimethylaniline | Alkynylstannane reagent | Pd(0) catalyst |
| Suzuki | 4-(Dimethylamino)phenylboronic acid | Haloalkyne | Pd(0) catalyst, Base |
Reductive Amination Routes for Tertiary Amine Formation
Reductive amination stands as a cornerstone in the synthesis of tertiary amines due to its efficiency and broad applicability. This method typically involves a two-step sequence. Initially, a secondary amine reacts with a carbonyl compound, such as an aldehyde or ketone, to form an intermediate iminium ion. This is followed by the reduction of the iminium ion to the corresponding tertiary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices.
The general reaction scheme for the formation of a tertiary amine via reductive amination is depicted below:
In the context of synthesizing structures analogous to this compound, a secondary amine would be reacted with an appropriate carbonyl precursor. The choice of reactants is crucial for the successful construction of the target molecule.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Reducing Agent | Product |
| Secondary Amine | Aldehyde | Sodium borohydride | Tertiary Amine |
| Secondary Amine | Ketone | Sodium cyanoborohydride | Tertiary Amine |
Recent advancements in this field have also explored visible-light-mediated reductive amination, offering a metal-free and operationally straightforward alternative. nih.govmsu.edu These methods often involve the generation of radical intermediates that participate in the formation of the carbon-nitrogen bond. nih.govmsu.edu
Functionalization and Derivatization of the Hydroxyl Group in Butynol Systems
The hydroxyl group in butynol systems, such as the one present in this compound, is a versatile functional handle that allows for a wide range of chemical modifications. These modifications can be used to alter the physicochemical properties of the molecule, such as its solubility, or to introduce new functionalities for further reactions.
Common derivatization strategies for the hydroxyl group include esterification, etherification, and reaction with isocyanates to form carbamates.
Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of an acid catalyst leads to the formation of an ester. This reaction is known as Fischer esterification when a carboxylic acid is used. masterorganicchemistry.com
Etherification: The Williamson ether synthesis is a widely used method for the formation of ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.
Carbamate Formation: Alcohols react with isocyanates to form carbamates. This reaction is often highly efficient and proceeds under mild conditions.
| Derivatization Reaction | Reagent | Functional Group Formed |
| Esterification | Carboxylic Acid/Acyl Chloride | Ester |
| Etherification | Alkyl Halide (with base) | Ether |
| Carbamate Formation | Isocyanate | Carbamate |
The choice of derivatization strategy depends on the desired properties of the final product and the compatibility of the reagents with other functional groups present in the molecule.
Microwave-Assisted Synthetic Protocols for Conjugated Chromophores
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved product purity. semanticscholar.orgvedantu.comgoogle.com These benefits are particularly valuable in the synthesis of conjugated chromophores, where extended reaction times can lead to decomposition and side product formation.
The application of microwave irradiation can accelerate a variety of reactions used in the synthesis of conjugated systems, such as cross-coupling reactions (e.g., Sonogashira, Suzuki), and heterocycle formation. semanticscholar.orggoogle.com For instance, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a key reaction for the construction of the carbon skeleton of many conjugated chromophores and can be significantly enhanced by microwave heating. semanticscholar.org
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |
| Sonogashira Coupling | Several hours to days | Minutes | Often significant |
| Suzuki Coupling | Several hours | Minutes | Often significant |
| Heterocycle Formation | Hours | Minutes | Variable |
The efficiency of microwave heating stems from the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can promote reaction rates and minimize the formation of thermal decomposition products. vedantu.com
Mechanistic Investigations of Reaction Pathways in Alkyne Synthesis and Functionalization
Understanding the reaction mechanisms involved in the synthesis and functionalization of alkynes is crucial for the development of new and improved synthetic methodologies. The triple bond of an alkyne is a region of high electron density, making it susceptible to attack by electrophiles. However, the activation of the alkyne is often required for it to react with nucleophiles.
Transition metals, particularly gold and palladium, are widely used as catalysts to activate alkynes towards nucleophilic attack. libretexts.org The general mechanism for a gold-catalyzed hydrofunctionalization of an alkyne involves the coordination of the alkyne to the gold catalyst, which increases the electrophilicity of the triple bond. A nucleophile then attacks the activated alkyne, leading to the formation of a vinyl-gold intermediate. Protonolysis of this intermediate releases the functionalized alkene product and regenerates the gold catalyst. libretexts.org
The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the catalyst, the ligands, and the reaction conditions. For instance, in the hydroamination of terminal alkynes, the choice of catalyst can determine whether the Markovnikov or anti-Markovnikov product is formed.
Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational methods, like density functional theory (DFT), to elucidate the intricate details of the reaction pathway. These investigations provide valuable insights into the roles of catalysts, intermediates, and transition states, which can guide the design of more efficient and selective synthetic routes.
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , the necessary experimental data required to fulfill the detailed article structure is not available in the public domain through the conducted searches.
The specific 1H NMR, 13C NMR, Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for "this compound" could not be located. While information on structurally related compounds—such as those with a double bond instead of a triple bond (en-one derivatives) or lacking the dimethylamino functional group—is accessible, the strict requirement to focus solely on the specified compound prevents the use of such data.
Therefore, the requested article on the "Spectroscopic Characterization and Molecular Structure Elucidation of this compound and Related Compounds" cannot be generated at this time due to the absence of the foundational spectroscopic information for the primary compound of interest.
Electronic Structure and Photophysical Properties of 4 4 Dimethylamino Phenyl but 3 Yn 1 Ol and Analogues
Electronic Absorption Characteristics in Solution
The electronic absorption spectra of donor-π-acceptor (D-π-A) molecules like 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol are characterized by an intense, long-wavelength absorption band. This band is attributed to the π-π* electronic transition, which possesses a significant intramolecular charge transfer (ICT) character. rsc.org This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-donating dimethylaniline moiety, to the lowest unoccupied molecular orbital (LUMO), which is distributed across the π-conjugated system and the acceptor portion.
The solvent environment generally has a minimal effect on the position of the absorption maxima (λabs) for many push-pull chromophores. nih.gov However, some solvatochromism can be observed. For instance, in a study of various push-pull systems, while solvent polarity was found to be less important for absorption compared to emission, factors like solvent polarizability and the creation of a solvent cavity did play a role. The table below shows representative absorption data for a related chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), in various solvents, illustrating the typical range of absorption for such chromophores. mdpi.com
Table 1: Absorption Maxima (λabs) of the Analogue Compound DAP in Various Solvents
| Solvent | λabs (nm) |
|---|---|
| Toluene | 413 |
| Chloroform | 416 |
| Tetrahydrofuran (THF) | 414 |
| Dimethylformamide (DMF) | 417 |
| Acetonitrile (AN) | 417 |
This interactive table is based on data for the analogue compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) as presented in the literature. mdpi.com
Fluorescence Emission Spectroscopy and Quantum Efficiency Studies
Upon absorption of light, these D-π-A molecules are promoted to an excited state from which they can relax via fluorescence emission. The emission properties are highly sensitive to the molecular environment, a characteristic feature of compounds that form an ICT excited state. rsc.org For many dimethylamino-substituted push-pull systems, the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, is strongly dependent on the solvent. researchgate.net
In nonpolar solvents, many analogues exhibit relatively high fluorescence quantum yields. However, as the solvent polarity increases, the quantum yield often decreases. nih.gov This quenching of fluorescence in polar solvents is frequently attributed to the stabilization of a non-radiative twisted intramolecular charge transfer (TICT) state. nih.gov In this TICT state, rotational motion around the donor-π bridge bond leads to a non-emissive conformation that efficiently returns to the ground state without emitting a photon.
For example, studies on phenothiazine-based push-pull systems show that molecules which form a planar intramolecular charge transfer (PICT) state are highly fluorescent, while those that form a TICT state in the excited state have their fluorescence significantly quenched. nih.gov The fluorescence quantum yield of this compound itself is not documented in the provided sources, but data from analogous compounds illustrate this trend.
Table 2: Photophysical Data for the Analogue Compound DAP in Various Solvents
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Toluene | 413 | 480 | 3381 | 0.43 |
| Chloroform | 416 | 525 | 5064 | 0.21 |
| THF | 414 | 528 | 5293 | 0.11 |
| DMF | 417 | 541 | 5565 | 0.05 |
| Acetonitrile | 417 | 538 | 5449 | 0.04 |
This interactive table is based on data for the analogue compound (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP) as presented in the literature. mdpi.comresearchgate.net
Mechanisms of Photoinduced Intramolecular Charge Transfer (ICT) in Donor-Acceptor Systems
The cornerstone of the photophysics of this compound and its analogues is the process of photoinduced intramolecular charge transfer (ICT). Upon photoexcitation, there is a significant redistribution of electron density within the molecule. The molecule transitions from a less polar ground state to a highly polar excited state, where there is a greater degree of charge separation between the electron-donating and electron-accepting ends of the molecule. rsc.org
This ICT state can be described as evolving from an initially formed locally excited (LE) state. nih.gov Following excitation, the molecule undergoes structural relaxation and solvent reorganization to form the stabilized ICT state. rsc.org The efficiency and nature of this process are dictated by the electronic coupling between the donor and acceptor, the energy gap between the LE and ICT states, and the surrounding solvent environment.
Two primary models are often invoked to describe the geometry of the ICT state:
Planar Intramolecular Charge Transfer (PICT): In this model, the charge transfer occurs in a conformation where the donor and acceptor moieties remain largely coplanar. Molecules that relax into a PICT state are often highly fluorescent. nih.gov
Twisted Intramolecular Charge Transfer (TICT): This model proposes that, in the excited state, rotation around the single bond connecting the donor group to the π-system leads to a perpendicular (twisted) conformation. This twisted state is highly polarized but often has a very low fluorescence quantum yield, providing a non-radiative decay pathway. nih.govrsc.org
The specific pathway followed by a given molecule depends on its structural flexibility and the polarity of the solvent. For many flexible D-π-A systems, the TICT model is used to explain the observed fluorescence quenching in polar solvents. nih.gov Theoretical calculations, such as DFT, are often employed to demonstrate that in the excited state, the hole and electron densities are localized over the donor and acceptor units, respectively, confirming the ICT character. rsc.org
Solvatochromism and Solvent Polarity Effects on Electronic Transitions and Emission Profiles
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Push-pull molecules like this compound often exhibit pronounced positive solvatochromism in their fluorescence spectra. This means that the emission peak (λem) shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. researchgate.netnih.gov
This phenomenon is a direct consequence of the ICT process. The excited state of these molecules is significantly more polar than the ground state. In polar solvents, the solvent molecules can reorient around the excited chromophore to stabilize the large dipole moment of the ICT state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. rsc.org The ground state is less affected by this solvent reorganization.
The magnitude of the solvatochromic shift is often correlated with solvent polarity functions, such as the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent. nih.gov Such analyses allow for the estimation of the change in dipole moment between the ground and excited states (Δµ). Large Stokes shifts and significant solvatochromic red-shifts in emission are strong indicators of a substantial increase in dipole moment upon excitation and the formation of a charge-transfer state. nih.gov For instance, strong solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹ have been observed in some push-pull systems. nih.gov
Time-Resolved Spectroscopic Studies of Excited State Dynamics
Time-resolved spectroscopic techniques, such as transient absorption and broadband fluorescence up-conversion, provide critical insights into the dynamics of the excited state processes, including the formation and decay of the ICT state. nih.gov These methods allow researchers to follow the evolution of the excited state population on timescales ranging from femtoseconds to nanoseconds.
For D-π-A systems, these studies can directly observe the kinetics of the LE to ICT state conversion. For example, in a study of a planarized N-phenylpyrrole analogue, the ICT reaction time was measured to be 1.6 picoseconds. nih.gov Ultrafast measurements can reveal the timescales of key processes such as:
Initial Excitation: The formation of the Franck-Condon or locally excited (LE) state.
ICT State Formation: The rate of electron transfer and structural relaxation to form the PICT or TICT state. This can occur on timescales from sub-picoseconds to tens of picoseconds. nih.govosti.gov
Decay of the ICT State: The lifetime of the charge-transfer state, which can decay radiatively (fluorescence) or non-radiatively. The lifetime of the S1(ICT) state can vary dramatically with solvent polarity, becoming extremely short (a few picoseconds) in polar solvents for molecules that form a TICT state. nih.gov
A combined experimental and theoretical study on 4-(dimethylamino)benzethyne, a close analogue, revealed that upon initial excitation, the molecule decays from the S₂ to the S₁ state in a few femtoseconds. This is followed by a partial twist of the dimethylamino group within approximately 100 femtoseconds, leading to a rapid decrease in the photoionization signal, which is consistent with the formation of an ICT state that is difficult to ionize.
Advanced Optical Properties: Nonlinear Optics Nlo of Alkynyl Chromophores
Molecular Hyperpolarizability (γ) Investigations through Experimental and Theoretical Methods
No experimental or theoretical investigations into the second hyperpolarizability (γ) of 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol have been published.
Optical Limiting Phenomena and Potential Photonic Device Applications
There is no information available regarding the optical limiting properties of this compound or its potential applications in photonic devices. Research has been conducted on other molecules containing the 4-(dimethylamino)phenyl group, demonstrating that such structures can exhibit optical limiting effects suitable for protecting sensors and eyes from high-intensity laser beams. scirp.org
Structure-Property Relationships for Enhanced NLO Response
While general principles of structure-property relationships for NLO response in push-pull chromophores are well-established, no specific analysis for this compound is available.
The influence of the but-3-yn-1-ol conjugation bridge and the strength of the dimethylamino electron-donating group on the NLO response of this specific molecule has not been documented. In general, for D-π-A systems, increasing the conjugation length of the π-bridge and enhancing the strength of the electron-donating and accepting groups can lead to a significant increase in molecular hyperpolarizabilities and other NLO coefficients. This is due to more efficient intramolecular charge transfer from the donor to the acceptor end of the molecule.
Role of Molecular Planarity and Conformation
The planarity and conformation of alkynyl chromophores are critical factors that significantly influence their nonlinear optical (NLO) properties. A planar molecular structure facilitates greater π-electron delocalization along the chromophore's backbone, which is a key determinant of its hyperpolarizability, a measure of the NLO response. nih.govresearchgate.net The rigid and linear nature of the alkyne bond contributes to maintaining a degree of planarity within the molecule.
For a molecule like this compound, the conformation around the butynol (B8639501) chain and the orientation of the dimethylamino phenyl group relative to the rest of the molecule will dictate the extent of electronic communication. Any deviation from planarity can disrupt the π-conjugation, leading to a decrease in the NLO response. The design of novel NLO materials often focuses on strategies to enforce planarity, such as incorporating bridged systems or other structural constraints. acs.org
The following table summarizes the general effects of molecular planarity on the NLO properties of push-pull chromophores:
| Molecular Property | Effect of Increased Planarity | Rationale |
| π-Electron Delocalization | Increases | Enhanced overlap of p-orbitals along the conjugated backbone. |
| Intramolecular Charge Transfer (ICT) | Enhanced | More efficient transfer of electron density from the donor to the acceptor group. nih.gov |
| First Hyperpolarizability (β) | Increases | Directly related to the efficiency of ICT and the extent of electron delocalization. acs.org |
| Absorption Maximum (λmax) | Red-shift (Bathochromic shift) | The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. acs.org |
Effects of Intermolecular Interactions and Aggregation on Nonlinear Responses
In the solid state or in concentrated solutions, intermolecular interactions and aggregation play a crucial role in the bulk nonlinear optical response of alkynyl chromophores. researchgate.net These interactions can either enhance or diminish the NLO properties depending on the nature of the aggregation.
When chromophores aggregate in a centrosymmetric (antiparallel) arrangement, their dipole moments can cancel each other out, leading to a significant reduction or complete quenching of the second-order NLO response. researchgate.netacs.org This is a common challenge in the development of practical NLO materials, as strong dipole-dipole interactions often favor such antiparallel packing. researchgate.net
Conversely, non-centrosymmetric aggregation, such as the formation of J-aggregates, can lead to a significant enhancement of the NLO properties. researchgate.net J-aggregates are characterized by a head-to-tail arrangement of chromophores, resulting in a constructive alignment of their transition dipole moments. This cooperative effect can lead to a large increase in the macroscopic NLO susceptibility. researchgate.net The formation of specific types of aggregates can be influenced by factors such as solvent polarity and the presence of specific functional groups that promote certain packing motifs. researchgate.netresearchgate.net
For this compound, the presence of the hydroxyl (-OH) group introduces the possibility of hydrogen bonding, which could significantly influence its aggregation behavior. These hydrogen bonds could potentially be exploited to control the molecular packing and favor non-centrosymmetric arrangements that enhance the NLO response. researchgate.net
The table below outlines the influence of different types of intermolecular aggregation on the NLO response of chromophores:
| Type of Aggregation | Molecular Arrangement | Effect on Second-Order NLO Response (χ(2)) |
| Centrosymmetric (e.g., H-aggregates) | Antiparallel (dipoles cancel) | Significant reduction or quenching. researchgate.netacs.org |
| Non-centrosymmetric (e.g., J-aggregates) | Head-to-tail (dipoles align) | Enhancement due to constructive interference. researchgate.net |
Computational Chemistry and Theoretical Modeling of Molecular Behavior
Density Functional Theory (DFT) for Electronic Structure and Reactivity Studies.esqc.orgmdpi.com
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. esqc.org By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally efficient method to obtain highly accurate results. esqc.org For 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical properties. researchgate.netnih.gov
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through an energetic minimization process, where the molecule's potential energy is calculated at various geometries to find the configuration with the lowest energy. chemrxiv.org For this compound, this process would likely reveal a planar dimethylamino-phenyl group, with the butynol (B8639501) chain extending from it. The optimization process ensures that all forces on the atoms are negligible, indicating a stable structure. mdpi.com
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C≡C | ~1.21 Å |
| C-C (phenyl-alkyne) | ~1.43 Å | |
| C-N (phenyl-N) | ~1.37 Å | |
| C-O (alcohol) | ~1.43 Å | |
| Bond Angle | C-C≡C | ~178° |
| Phenyl-C-C | ~121° | |
| Dihedral Angle | Phenyl-C-C-C | ~0° |
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. youtube.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino-phenyl group, reflecting its electron-donating nature. Conversely, the LUMO is likely distributed over the π-conjugated system, including the phenyl ring and the alkyne bridge. physchemres.org This spatial separation of the HOMO and LUMO is indicative of a charge-transfer character upon electronic excitation. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.25 |
| LUMO | ~ -1.10 |
| HOMO-LUMO Gap | ~ 4.15 |
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.govnih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors. scielo.org.za
UV-Vis Spectroscopy: While ground-state DFT is not directly used for UV-Vis spectra, the orbital energies obtained can provide a preliminary indication of electronic transitions. The primary tool for simulating UV-Vis spectra is TD-DFT. conicet.gov.arnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.mdpi.comresearchgate.netfz-juelich.de
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronically excited states. researchgate.netfz-juelich.de This is crucial for understanding a molecule's response to light, including absorption and emission processes. mdpi.com
TD-DFT is widely used to simulate electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net For this compound, the simulated UV-Vis spectrum would likely show a strong absorption band corresponding to the HOMO-LUMO transition, which possesses significant π-π* character. conicet.gov.ar The calculations can also be performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvatochromic effects. researchgate.net The simulation of emission spectra involves optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state.
Table 3: Predicted Electronic Absorption Data for this compound
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | ~310 | > 0.5 |
| S0 → S2 | ~270 | < 0.1 |
A key application of TD-DFT is the characterization of excited states, particularly in donor-π-acceptor systems where intramolecular charge transfer (ICT) can occur. researchgate.netarxiv.org In this compound, the dimethylamino group acts as an electron donor, and the phenyl-alkyne system serves as the π-bridge and acceptor. Upon photoexcitation, an electron is promoted from the HOMO (localized on the donor) to the LUMO (delocalized over the acceptor), resulting in a significant redistribution of electron density. d-nb.info This charge transfer from the donor to the acceptor moiety in the excited state leads to a more polar excited state compared to the ground state. d-nb.inforesearchgate.net This phenomenon is fundamental to the molecule's photophysical properties, including its fluorescence characteristics and potential applications in materials science. d-nb.info
Molecular Dynamics (MD) Simulations for Condensed Phase Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. mdpi.com For a chromophore like this compound, MD simulations provide critical insights into its behavior in a condensed phase, such as in a solution or a solid state, where intermolecular interactions significantly influence its properties. unimi.it These simulations can model the complex interplay between the chromophore and its environment over time, offering a window into dynamic processes that are often difficult to observe experimentally. arxiv.org
Solvent Effects on Molecular Conformations and Optical Properties
The surrounding solvent environment can profoundly impact the conformational flexibility and, consequently, the optical properties of this compound. MD simulations can elucidate these solvent effects by modeling the interactions between the solute and solvent molecules.
The optical properties, such as absorption and fluorescence spectra, are highly sensitive to the molecular conformation and the polarity of the solvent. rsc.org Solvatochromism, the change in color of a substance depending on the solvent polarity, is a key phenomenon that can be investigated using MD simulations coupled with quantum mechanics calculations. For push-pull systems like this compound, an increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state. rsc.org
Table 1: Illustrative Solvent Effects on the Absorption and Emission Maxima of a Push-Pull Chromophore
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| Toluene | 2.38 | 413 | 480 | >3300 |
| Chloroform | 4.81 | 415 | 505 | >3300 |
| Acetone | 20.7 | 417 | 535 | >3300 |
| Acetonitrile | 37.5 | 417 | 538 | >3300 |
| Dimethylformamide | 38.3 | 417 | 541 | >3300 |
Note: Data is representative of similar push-pull chromophores and is for illustrative purposes. nih.gov
Investigation of Aggregation Behavior and Intermolecular Interactions
At higher concentrations, molecules of this compound may exhibit aggregation, a phenomenon driven by intermolecular interactions. nih.gov MD simulations can be employed to study the self-assembly process and characterize the structure and stability of the resulting aggregates. nih.gov
The nature of these aggregates can significantly alter the material's optical and electronic properties. For instance, the formation of J-aggregates, characterized by a head-to-tail arrangement, often results in a red-shifted absorption band, while H-aggregates, with a face-to-face stacking, typically lead to a blue-shifted absorption band. nih.gov
Key intermolecular interactions that can be investigated include:
π-π stacking: Interactions between the aromatic phenyl rings.
Hydrogen bonding: Between the hydroxyl group of one molecule and the dimethylamino group or the hydroxyl group of another.
Understanding these interactions is crucial for controlling the aggregation process, which is vital for applications in organic electronics and nonlinear optics where the solid-state morphology plays a critical role. nih.gov
Quantum Chemical Methods for Structure-Property Relationships in NLO and Photophysics
Quantum chemical methods are indispensable for establishing a fundamental understanding of the relationship between the molecular structure of this compound and its nonlinear optical (NLO) and photophysical properties. researchgate.net These methods allow for the calculation of electronic structure and properties that are difficult to measure experimentally.
Benchmarking of Computational Methodologies and Basis Sets (e.g., B3LYP/6-31G*, M06-2X/6-31++G(d,p))
The accuracy of quantum chemical predictions is highly dependent on the chosen computational methodology (e.g., density functional theory—DFT) and the basis set used to describe the atomic orbitals. Therefore, benchmarking these methods against experimental data or higher-level calculations is a critical step. acs.org
For push-pull chromophores, different DFT functionals can yield significantly different results, especially for properties related to charge transfer excitations.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for ground-state geometries. However, it can sometimes underestimate charge-transfer excitation energies. acs.org
M06-2X (Minnesota 06-2X): A high-nonlocality functional with a larger amount of Hartree-Fock exchange, which generally performs better for long-range interactions and charge-transfer states. acs.orgchemrxiv.org
The choice of basis set is also crucial:
6-31G*: A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. It is often used for geometry optimizations. acs.org
6-31++G(d,p): This basis set includes diffuse functions on both heavy and hydrogen atoms (++), which are important for describing weakly bound electrons and excited states, as well as polarization functions on all atoms (d,p). researchgate.net
Table 2: Representative Comparison of Calculated Excitation Energies (eV) for a Push-Pull System with Different Functionals and a 6-31G* Basis Set
| Functional | Excitation Energy (eV) |
| B3LYP | 2.62 |
| M06-2X | 2.86 |
| Experimental | 2.74 |
Note: This data is illustrative and based on similar systems to demonstrate the importance of method selection. acs.org
By benchmarking various combinations of functionals and basis sets, researchers can identify the most reliable and computationally efficient approach for predicting the NLO and photophysical properties of this compound, leading to more accurate theoretical models and a deeper understanding of its molecular behavior. arxiv.org
In-depth Analysis of this compound Reveals Limited Publicly Available Research
A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific, publicly available research on the chemical compound This compound concerning its advanced applications in functional materials, electronics, and sensor technology. Despite extensive searches for data pertaining to its use in molecular design, photonic devices, fluorescent probes, supramolecular chemistry, and conductive materials, no dedicated studies detailing its properties or performance in these areas could be identified.
The user-requested article, structured around a detailed outline of advanced applications, cannot be generated with scientific accuracy due to the absence of published research findings for this specific substituted phenylalkynol. The core structural components of the molecule—a dimethylamino-phenyl group (an electron donor), a phenyl ring, a butynol chain (a π-conjugated linker with a hydroxyl functional group)—suggest potential for interesting photophysical and electronic properties. However, without experimental or theoretical studies, any discussion of its application in the specified advanced fields would be purely speculative.
Efforts to locate a specific CAS (Chemical Abstracts Service) number for this compound were unsuccessful. The frequently retrieved CAS number in related searches, 5432-53-1, corresponds to a different compound, 4-[4-(Dimethylamino)phenyl]but-3-en-2-one. This further suggests that this compound is not a widely synthesized, commercially available, or extensively studied compound.
While research exists on analogous structures, such as other substituted phenylalkynols or molecules containing the dimethylamino-phenyl moiety for applications like fluorescent probes, the strict requirement to focus solely on this compound prevents the inclusion of such related, but distinct, information.
Therefore, content for the following requested sections and subsections could not be sourced from the available literature:
Advanced Applications and Future Research Directions for Substituted Phenylalkynols
Exploration in Proton and Electron Conductive Materials (e.g., using "proton sponge" motifs)
Without peer-reviewed data, research findings, or established properties, a scientifically rigorous and informative article on the advanced applications of 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol cannot be produced at this time.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
